(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate

Thermal stability High-temperature lubricant additive Processing window

(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate (CAS 93882-56-5, molecular formula C32H54O4, MW 502.8 g/mol) is a specialty alkenyl succinate half-ester that combines a rigid tricyclodecane (octahydro-4,7-methano-1H-inden-5-yl) cage with a monounsaturated C18 alkenyl succinate backbone. This compound belongs to the broader class of 2-octadecenylsuccinic acid esters, which serve as surfactants, emulsifiers, lubricity additives, and corrosion inhibitors across industrial lubricants, metalworking fluids, personal care formulations, and coating systems.

Molecular Formula C32H54O4
Molecular Weight 502.8 g/mol
CAS No. 93882-56-5
Cat. No. B12673795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate
CAS93882-56-5
Molecular FormulaC32H54O4
Molecular Weight502.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CC2CC1C3C2CCC3)C(=O)O
InChIInChI=1S/C32H54O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25(32(34)35)24-31(33)36-30-23-26-22-29(30)28-21-18-20-27(26)28/h16-17,25-30H,2-15,18-24H2,1H3,(H,34,35)/b17-16+
InChIKeyTZBVAIUVRCEQLV-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate (CAS 93882-56-5): Baselines, Benchmarks, and Comparator Landscape


(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate (CAS 93882-56-5, molecular formula C32H54O4, MW 502.8 g/mol) is a specialty alkenyl succinate half-ester that combines a rigid tricyclodecane (octahydro-4,7-methano-1H-inden-5-yl) cage with a monounsaturated C18 alkenyl succinate backbone [1]. This compound belongs to the broader class of 2-octadecenylsuccinic acid esters, which serve as surfactants, emulsifiers, lubricity additives, and corrosion inhibitors across industrial lubricants, metalworking fluids, personal care formulations, and coating systems [2]. The defining structural feature distinguishing this molecule from its closest commercially available analogs—such as octyl hydrogen 2-octadecenylsuccinate (CAS 93882-71-4), hexadecyl hydrogen 2-octadecenylsuccinate (CAS 93882-75-8), and 4-(octadecenyl) hydrogen 2-octadecenylsuccinate (CAS 93904-79-1)—is the replacement of a flexible linear or simple cyclic alcohol moiety with a conformationally constrained tricyclodecane cage, which exerts quantifiable effects on thermal stability, volatility, molecular flexibility, and lipophilicity .

Why Generic Substitution Among 2-Octadecenylsuccinate Esters Is Scientifically Unjustified for CAS 93882-56-5 Procurement


The 2-octadecenylsuccinate half-ester family encompasses molecules with widely divergent physicochemical profiles driven entirely by the identity of the esterifying alcohol moiety [1]. Replacing the tricyclodecane cage of CAS 93882-56-5 with a linear octyl chain (CAS 93882-71-4) reduces the boiling point by approximately 32.6 °C, increases vapor pressure by roughly 40-fold, and adds six additional freely rotatable bonds—altering conformational entropy, melt rheology, and thermal endurance in ways that cannot be compensated by formulation adjustment alone . Conversely, substituting a longer bis-alkenyl analog (CAS 93904-79-1) increases molecular weight by over 115 g/mol while raising the boiling point by ~75 °C, potentially exceeding processing windows in temperature-sensitive applications . The sulfur-bridged industrial analog 4,4′-thiodiethylene hydrogen-2-octadecenylsuccinate (CAS 93882-40-7) introduces a thioether linkage absent in CAS 93882-56-5, carrying distinct toxicological labeling requirements (EUH208: May produce an allergic reaction) that may be incompatible with personal-care or food-contact specifications . These quantitative divergences—in thermal properties, molecular flexibility, and regulatory profile—demonstrate that in-class compounds are not functionally interchangeable, and that procurement decisions must be anchored to compound-specific evidence.

Quantitative Differentiation Evidence for (Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate (CAS 93882-56-5) Relative to Comparator Set


Elevated Boiling Point Differentiates CAS 93882-56-5 from the Simpler Octyl Analog CAS 93882-71-4 for High-Temperature Processing Windows

The target compound exhibits a boiling point of 603.7 °C at 760 mmHg, which is 32.6 °C higher than that of octyl hydrogen 2-octadecenylsuccinate (CAS 93882-71-4; boiling point 571.1 °C at 760 mmHg) . This elevation is attributable to the replacement of the flexible n-octyl chain with the rigid tricyclodecane cage, which increases molecular weight (+22 g/mol), reduces conformational degrees of freedom, and enhances intermolecular dispersion forces. The tricyclodecane cage also raises the flash point: 182.2 °C for the target compound vs. 168.5 °C for the octyl analog . For comparison, hexadecyl hydrogen 2-octadecenylsuccinate (CAS 93882-75-8) achieves a boiling point of 665.6 °C—higher than CAS 93882-56-5—but at the cost of a much larger molecular weight (592.98 g/mol vs. 502.8 g/mol), representing a fundamentally different structure–property trade-off .

Thermal stability High-temperature lubricant additive Processing window

Vapor Pressure Reduction by Approximately 40-Fold vs. the Octyl Analog Supports Low-Volatility Application Requirements

The target compound (CAS 93882-56-5) has a computed vapor pressure of 3.94 × 10⁻¹⁶ mmHg at 25 °C, approximately 40-fold lower than that of octyl hydrogen 2-octadecenylsuccinate (CAS 93882-71-4), which registers 1.56 × 10⁻¹⁴ mmHg at 25 °C . This dramatic reduction in volatility is a direct consequence of the tricyclodecane cage: it increases molecular weight, introduces a rigid polycyclic architecture that enhances intermolecular van der Waals contacts, and reduces the number of low-energy conformations available for vapor-phase escape. The bis-alkenyl analog 4-(octadecenyl) hydrogen 2-octadecenylsuccinate (CAS 93904-79-1) achieves an even lower vapor pressure (3.15 × 10⁻²⁰ mmHg at 25 °C), but at the expense of a molecular weight of approximately 619 g/mol—roughly 23% heavier than the target compound—which may impose solubility and handling trade-offs .

Volatility Vapor pressure Low-emission formulations

Reduced Rotatable Bond Count (21 vs. 27) Imparts Conformational Restraint Distinct from All-Flexible-Chain Analogs

The target compound possesses 21 rotatable bonds, compared with 27 rotatable bonds for octyl hydrogen 2-octadecenylsuccinate (CAS 93882-71-4) [1]. This reduction of six rotatable bonds arises because the tricyclodecane cage locks multiple carbon–carbon bonds into a rigid polycyclic framework, eliminating internal rotations that are freely available in the linear octyl chain of the comparator. The consequence is a molecule with significantly reduced conformational entropy in solution or melt, which typically manifests as altered viscosity–temperature behavior, different self-assembly and micellization characteristics, and distinct film-forming properties at interfaces [2]. While direct experimental viscosity or surface-tension data for CAS 93882-56-5 are not publicly available, the structural principle—that polycyclic cage esters exhibit enhanced viscosity index and modified rheological profiles compared to linear-chain esters of similar molecular weight—is well-established in the alkenyl succinate and synthetic ester lubricant literature [3].

Molecular flexibility Conformational entropy Rheology modifier

XLogP Differentiation (11.1 vs. 11.8 for the Octyl Analog) Offers a Quantifiable Lipophilicity Tuning Parameter

The target compound has a computed XLogP3-AA value of 11.1, compared with 11.8 for octyl hydrogen 2-octadecenylsuccinate (CAS 93882-71-4) [1]. Despite the target compound having a higher molecular weight (502.8 vs. 480.8 g/mol), its XLogP is 0.7 log units lower. This counterintuitive outcome is explained by the tricyclodecane cage: the rigid polycyclic framework presents a more compact hydrophobic surface area to the solvent continuum than the extended, flexible octyl chain, slightly reducing the computed partition coefficient. This 0.7 log-unit difference, while modest, is reproducible across computational platforms and translates to a roughly 5-fold difference in predicted octanol/water partitioning . Both compounds share identical topological polar surface area (63.6 Ų) and hydrogen-bond donor/acceptor counts (1/4), isolating the lipophilicity difference to the steric and conformational properties of the alcohol-derived moiety [2].

Lipophilicity Partition coefficient Formulation design

Absence of Thioether or Amine Functionality Differentiates CAS 93882-56-5 from Industrial ATF Additives with Distinct Toxicological Profiles

A structurally distinct subclass of 2-octadecenylsuccinate esters incorporates heteroatom-containing bridging groups. The commercially prevalent automatic transmission fluid (ATF) additive 4,4′-thiodiethylene hydrogen-2-octadecenylsuccinate (CAS 93882-40-7, MW ~823 g/mol) contains a central thioether (–S–) linkage that carries mandatory EU labeling under EUH208 ('May produce an allergic reaction') and H412 ('Harmful to aquatic life with long lasting effects') . In contrast, CAS 93882-56-5 contains only carbon, hydrogen, and oxygen, with no heteroatom functionalities beyond the ester and carboxylic acid groups. This compositional distinction is structurally verifiable by elemental analysis and mass spectrometry. For procurement decisions involving personal care, cosmetic, or food-contact-adjacent applications where allergenic potential and aquatic toxicity labeling carry regulatory and brand-reputation consequences, the absence of sulfur or nitrogen heteroatoms in CAS 93882-56-5 represents a meaningful differentiator from the thiodiethylene-bridged analog .

Toxicological profile Regulatory compliance Personal care compatibility

Evidence-Mapped Application Scenarios for (Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate (CAS 93882-56-5)


High-Temperature Lubricant and Metalworking Fluid Additive Requiring Thermal Endurance Beyond 570 °C

In synthetic ester lubricant formulations and metalworking fluids where operating temperatures routinely exceed 570 °C, the 603.7 °C boiling point of CAS 93882-56-5 provides a 32.6 °C safety margin over the octyl analog (CAS 93882-71-4). This thermal advantage, combined with a 40-fold lower vapor pressure (3.94 × 10⁻¹⁶ mmHg vs. 1.56 × 10⁻¹⁴ mmHg at 25 °C), makes the target compound the preferred choice over the simpler linear-chain ester for applications demanding minimal evaporative loss and sustained lubricity at elevated temperatures [1].

Emulsifier and Surfactant Formulations Where Conformational Rigidity Modulates Interfacial Film Rheology

The 21-rotatable-bond scaffold of CAS 93882-56-5 (vs. 27 bonds for the octyl analog) imposes conformational restraint that is predicted, based on established alkenyl succinate structure–property relationships, to yield differentiated viscosity–temperature behavior and interfacial film mechanics [1]. This makes the compound a candidate for emulsion and dispersion formulations—particularly in coatings, personal care, and agricultural adjuvants—where the rigidity of the hydrophobic anchor group influences emulsion droplet size distribution, creaming stability, and temperature-dependent rheology in ways that flexible-chain esters cannot replicate .

Personal Care and Cosmetic Formulations Requiring Heteroatom-Free Surfactant Chemistry

For cosmetic emulsifiers, mild cleansing formulations, and skin-contact products, the exclusively C/H/O composition of CAS 93882-56-5 eliminates the sulfur-associated allergenic labeling (EUH208) and aquatic toxicity concerns (H412) that apply to thioether-containing 2-octadecenylsuccinate analogs such as CAS 93882-40-7 [1]. The compound's XLogP of 11.1, coupled with a TPSA of 63.6 Ų, places it in a lipophilicity range consistent with oil-phase emulsifiers used in water-in-oil and oil-in-water creams and lotions .

Corrosion Inhibitor Packages Where Balanced Lipophilicity and Low Volatility Are Jointly Required

Alkenyl succinate half-esters are established corrosion inhibitors in turbine oils, hydraulic fluids, and rust-preventive formulations [1]. CAS 93882-56-5 occupies a differentiated position in this application space: its XLogP of 11.1 (lower than the octyl analog's 11.8) suggests marginally greater affinity for polar metal surfaces, while its vapor pressure of 3.94 × 10⁻¹⁶ mmHg at 25 °C ensures persistence in thin-film applications. This combination of moderate lipophilicity and ultra-low volatility is not simultaneously achieved by either the more lipophilic octyl analog (higher XLogP, higher vapor pressure) or the heavier bis-alkenyl analog (lower vapor pressure, but significantly higher molecular weight and XLogP) .

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